Tert-butyl 4,5-diaminopentanoate;hydrochloride
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Overview
Description
(S)-1-Boc-amino-butyl-3-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-amino-butyl-3-amine hydrochloride typically involves the protection of the amino group with a Boc group. The process begins with the reaction of (S)-1-amino-butyl-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of (S)-1-Boc-amino-butyl-3-amine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Boc-amino-butyl-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Reduction Reactions: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oximes or nitriles.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Primary amines after Boc deprotection.
Reduction: Primary amines.
Oxidation: Oximes or nitriles.
Scientific Research Applications
(S)-1-Boc-amino-butyl-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-Boc-amino-butyl-3-amine hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group provides stability during reactions, allowing for selective functionalization. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- (S)-1-Boc-amino-butyl-2-amine hydrochloride
- (S)-1-Boc-amino-butyl-4-amine hydrochloride
- (S)-1-Boc-amino-pentyl-3-amine hydrochloride
Comparison: (S)-1-Boc-amino-butyl-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The position of the Boc group and the length of the carbon chain influence its chemical behavior and applications.
Properties
Molecular Formula |
C9H21ClN2O2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
tert-butyl 4,5-diaminopentanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)5-4-7(11)6-10;/h7H,4-6,10-11H2,1-3H3;1H |
InChI Key |
YPMWFFKVLWIRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CN)N.Cl |
Origin of Product |
United States |
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